REACTION_SMILES
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[CH2:12]([CH3:13])[O:14][c:15]1[n:16][cH:17][c:18]([NH2:19])[cH:20][cH:21]1.[CH3:22][C:23](=[O:24])[CH3:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH3:10])[CH3:11])[cH:6][n:7]1>>[c:2]1([O:14][CH2:12][CH3:13])[cH:3][cH:4][c:5]([NH:8][CH:9]([CH3:10])[CH3:11])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Nc1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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CCOc1ccc(NC(C)C)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |